

# **Application Notes and Protocols: In Vivo Administration of OX86 Antibody in Mice**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

Cat. No.:

B15602332

Get Quote

### For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosing of the OX86 antibody in murine models. The protocols and data presented are intended to assist in the design and execution of experiments aimed at evaluating the therapeutic potential and immunological effects of OX86, an agonistic anti-mouse OX40 (CD134) antibody.

### Introduction

The OX86 antibody is a rat IgG1 monoclonal antibody that specifically targets mouse OX40 (CD134), a costimulatory molecule belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1] OX40 is primarily expressed on activated CD4+ and CD8+ T cells, as well as on other immune cells such as regulatory T cells (Tregs), natural killer (NK) cells, and NKT cells.[2] [3] As an agonistic antibody, OX86 stimulates the OX40 signaling pathway, leading to enhanced T cell proliferation, survival, and cytokine production. This activity makes it a valuable tool for cancer immunotherapy research and studies of autoimmune and infectious diseases.[2][4]

## Data Presentation: Dosing Schedules in Murine Models



The in vivo dosing regimen for the OX86 antibody can vary significantly depending on the mouse model, the disease context, and the specific experimental goals. The following tables summarize common dosing schedules reported in the literature.

Table 1: OX86 Dosing in Tumor Models

| Tumor<br>Model                   | Mouse<br>Strain | Dose per<br>Mouse                                               | Administrat<br>ion Route   | Dosing<br>Schedule                                     | Reference |
|----------------------------------|-----------------|-----------------------------------------------------------------|----------------------------|--------------------------------------------------------|-----------|
| CT26 Colon<br>Carcinoma          | BALB/c          | 100 μg                                                          | Intraperitonea<br>I (i.p.) | Twice a week                                           | [2][4][5] |
| CT26 Colon<br>Carcinoma          | BALB/c          | 15 mg/kg<br>(~300 μg)                                           | Intraperitonea<br>I (i.p.) | Single dose<br>on day 9<br>post-tumor<br>implantation  | [6]       |
| MC38 Colon<br>Adenocarcino<br>ma | C57BL/6         | 100 μg                                                          | Intraperitonea<br>I (i.p.) | Twice a week for 2 weeks                               | [7]       |
| A20<br>Lymphoma                  | 10-30 μg        | Biweekly for<br>up to 4-6<br>doses (often<br>in<br>combination) | [2]                        |                                                        |           |
| SB28-OVA /<br>EG7-OVA            | C57BL/6         | 200 μg                                                          | Intraperitonea<br>I (i.p.) | On days 4, 7,<br>and 10 post-<br>tumor<br>implantation | [7]       |
| L1210<br>Leukemia                | DBA/2           | 10 mg/kg<br>(~200 μg)                                           | Intraperitonea<br>I (i.p.) | Once a week<br>for 2 doses<br>(in<br>combination)      | [7]       |
| TC-1                             | C57BL/6         | 100 μg                                                          | Intraperitonea<br>I (i.p.) | Twice a week                                           | [7]       |



Table 2: OX86 Dosing in Immunological Studies

| Study                         | Mouse                     | Dose per | Administrat                | Dosing                     | Reference |
|-------------------------------|---------------------------|----------|----------------------------|----------------------------|-----------|
| Focus                         | Model                     | Mouse    | ion Route                  | Schedule                   |           |
| Treg Expansion / Autoimmunity | Naïve<br>foxp3gfp<br>mice | 250 μg   | Intraperitonea<br>I (i.p.) | 3-7<br>consecutive<br>days | [2][4]    |

## **Experimental Protocols Antibody Preparation and Handling**

- Storage: Upon receipt, store the antibody at 2-8°C for up to one month. For long-term storage, aliquot the antibody into working volumes and store at ≤ -70°C. Avoid repeated freeze-thaw cycles.[1][2]
- Reconstitution and Dilution: The antibody is typically supplied in a phosphate-buffered saline (PBS) solution.[1][2] For injection, dilute the antibody to the desired concentration using a sterile, endotoxin-free PBS solution, such as InVivoPure pH 7.0 Dilution Buffer.[3]
- Endotoxin Levels: Ensure the use of an in vivo grade antibody with low endotoxin levels (typically < 1.0 EU/mg) to avoid non-specific immune activation.[1][2]</li>

### In Vivo Administration Protocol

This protocol describes a standard intraperitoneal (i.p.) injection procedure.

- Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
- Preparation:
  - Thaw the antibody aliquot on ice.
  - Dilute the antibody to the final desired concentration in sterile PBS. The final injection volume for a mouse is typically 100-200 μL.



- Draw the appropriate volume of the antibody solution into a sterile insulin or tuberculin syringe with a 25-27 gauge needle.
- Injection Procedure (Intraperitoneal):
  - Properly restrain the mouse.
  - Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.
  - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
  - Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
  - Inject the antibody solution smoothly.
  - Withdraw the needle and return the mouse to its cage.
- Monitoring: Monitor the mice regularly for any adverse reactions, such as changes in behavior, weight loss, or signs of distress. In tumor models, monitor tumor growth by measuring tumor dimensions with calipers.

## Visualizations OX40 Signaling Pathway

The following diagram illustrates the simplified signaling pathway activated by the OX86 antibody.





Click to download full resolution via product page

Caption: Simplified OX40 signaling pathway activated by the OX86 antibody.

### **Experimental Workflow for In Vivo Tumor Model**

The following diagram outlines a typical experimental workflow for evaluating the efficacy of the OX86 antibody in a murine tumor model.





#### Click to download full resolution via product page

Caption: General experimental workflow for an in vivo tumor model using OX86.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ushelf.com [ushelf.com]
- 2. Anti-Mouse CD134 (Clone OX86) Purified In Vivo | Leinco [leinco.com]
- 3. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 4. Anti-Mouse CD134 (Clone OX86) Purified In Vivo PLATINUM™ [leinco.com]
- 5. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Administration of OX86 Antibody in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602332#in-vivo-administration-and-dosing-schedule-for-ox86-antibody-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com